Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-
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Overview
Description
Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, also known as Piperine, is a nitrogen-containing alkaloid molecule . It was first isolated in the form of a yellow crystalline solid (MW 285.33 g.mol −1, mp = 128–130 °C) by Danish chemist Hans Christian Orstedt in 1820 from the dried fruit extract of pepper . It exhibits pleiotropic properties like antioxidant, anticancer, anti-inflammatory, antihypertensive, hepatoprotective, neuroprotective and enhancing bioavailability and fertility-related activities .
Molecular Structure Analysis
The molecular structure of Piperine consists of a piperidine ring that is substituted by a (1E,3E)-1-(1,3-benzodioxol-5-yl)-5-oxopenta-1,3-dien-5-yl group on the nitrogen atom . It has a molecular weight of 285.3377 .Physical and Chemical Properties Analysis
Piperine is a nitrogen-containing alkaloid molecule that appears as a yellow crystalline solid with a molecular weight of 285.33 g.mol −1 and a melting point of 128–130 °C .Scientific Research Applications
Piperdardine Isolation and Analysis
A study by Araújo-Júnior et al. (1997) identified a piperidine alkaloid, piperdardine, from Piper tuberculatum, using 1D and 2D NMR and other spectroscopic methods. This research contributes to the understanding of the chemical composition of Piper species (Araújo-Júnior et al., 1997).
Neurological Research
Stäubli et al. (1994) researched the effects of a drug related to Piperidine on glutamatergic transmission and long-term potentiation in the rat hippocampus. They found that the drug improved memory retention, confirming the connection between long-term potentiation and memory (Stäubli et al., 1994).
Mutagenicity and Carcinogenicity Studies
Shenoy et al. (1992) explored the mutagenic potential of piperine nitrosation products. They found that some nitrosated compounds of piperine exhibited mutagenic activity, highlighting the importance of understanding dietary factors in cancer (Shenoy et al., 1992).
Insecticidal Properties
Siddiqui et al. (2004) discovered new insecticidal amides from Piper nigrum Linn., demonstrating the potential of piperidine derivatives in pest control (Siddiqui et al., 2004).
Impact on Intestinal Permeability
Johri et al. (1992) studied the effects of piperine on rat intestinal epithelial cells, finding significant changes in permeability and nutrient absorption. This highlights the potential for using piperine in enhancing drug absorption (Johri et al., 1992).
Antitumor and Antibacterial Effects
Das et al. (2007) isolated piperine from Ludwigia hyssopifolia Linn. and demonstrated its antitumor and antibacterial properties, indicating a potential role in cancer and infection treatment (Das et al., 2007).
Mechanism of Action
The molecular basis for the pleiotropic activities of Piperine is based on its ability to regulate multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, breast cancer resistance protein, transient receptor potential vanilloid 1 proinflammatory cytokine, nuclear factor-κB, c-Fos, cAMP response element-binding protein, activation transcription factor-2, peroxisome proliferator-activated receptor-gamma, Human G-quadruplex DNA, Cyclooxygenase-2, Nitric oxide synthases-2, MicroRNA, and coronaviruses . Piperine also regulates multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .
Future Directions
Based on the current evidence, Piperine can be a potential molecule for the treatment of various diseases, including diabetes, obesity, arthritis, oral cancer, breast cancer, multiple myeloma, metabolic syndrome, hypertension, Parkinson’s disease, Alzheimer’s disease, cerebral stroke, cardiovascular diseases, kidney diseases, inflammatory diseases, and rhinopharyngitis . Its significance in the clinic is currently being discussed .
Properties
CAS No. |
23434-86-8 |
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Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5+ |
InChI Key |
BLPUOQGPBJPXRL-FNORWQNLSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
SMILES |
C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
3,4-methylenedioxycinnamylpiperidine antiepilepserine antiepilepsirine antiepilepsirinum ilepcimide ilepcimide, (E)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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